![molecular formula C11H10ClN3O2 B2951878 6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 179486-47-6](/img/structure/B2951878.png)

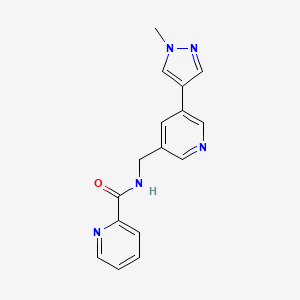

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Übersicht

Beschreibung

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-ACPT) is a heterocyclic compound that is a derivative of pyrimidine. It is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. 6-ACPT has a wide range of applications, including in medicinal chemistry and drug discovery. It is also used as an intermediate in the synthesis of various compounds.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been reported as an antiviral agent . Specifically, it showed inhibitory activity against influenza A .

- Methods of Application: The compound was prepared as a derivative of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate .

- Results or Outcomes: The compound showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Antimicrobial Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been investigated for its antimicrobial activity .

- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .

- Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

Antifungal Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with antifungal properties.

- Methods of Application: The compound was synthesized and evaluated against a spectrum of fungi.

- Results or Outcomes: The synthesized derivatives demonstrated antimicrobial properties against various fungi.

Antimalarial Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been investigated for its antimalarial activity .

- Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antimalarial function of the molecule .

- Results or Outcomes: The investigated molecule demonstrated a high affinity for binding within the active sites of antimalarial proteins .

Anticancer Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with anticancer properties .

- Methods of Application: The compound was synthesized and evaluated against a spectrum of cancer cell lines .

- Results or Outcomes: The synthesized derivatives demonstrated antiproliferative properties against various cancer cell lines .

Anti-Inflammatory Activity

- Scientific Field: Biological Research

- Application Summary: The compound has been used in the synthesis of derivatives with anti-inflammatory properties .

- Methods of Application: The compound was synthesized and evaluated for its anti-inflammatory properties .

- Results or Outcomes: The synthesized derivatives demonstrated anti-inflammatory properties .

Eigenschaften

IUPAC Name |

6-amino-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWQNUBKCNLWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC(=O)NC2=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)

![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)

![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2951811.png)

![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)